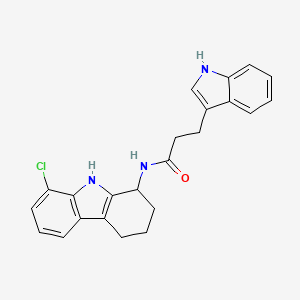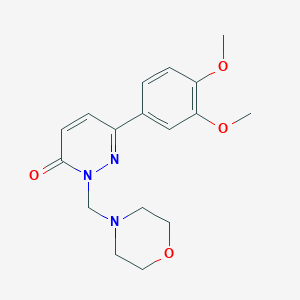![molecular formula C21H21N3O3S B11010641 4-ethyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11010641.png)
4-ethyl-N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of quinoline-2,4-diones, which exhibit unique chemical properties and biological activities . Quinoline-2,4-diones are characterized by their tautomeric forms, with different resonance structures involving the carbonyl groups and nitrogen atoms in the quinoline moiety . The compound’s systematic name is quite a mouthful, but let’s break it down:
4-Ethyl: Indicates the presence of an ethyl group (CH₂CH₃) attached to the quinazoline ring.
N-[3-(methylsulfanyl)phenyl]: Refers to a phenyl group substituted with a methylthio (methylsulfanyl) group at the third position.
1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline: Describes the fused pyrroloquinazoline ring system with two ketone (dioxo) groups.
3a(1H)-carboxamide: Indicates the presence of a carboxamide group at the 3a position.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present. For instance:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) could convert the sulfide group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic aromatic substitution (S_NAr) reactions could occur at the phenyl ring.
Major products formed during these reactions would involve modifications of the ethyl, phenyl, and quinazoline moieties.
Scientific Research Applications
This compound’s applications span various fields:
Medicine: It might exhibit pharmacological activities due to its structural features. Researchers could explore its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.
Chemistry: The compound could serve as a building block for designing novel heterocyclic compounds.
Industry: Its synthesis and derivatives may find applications in materials science or agrochemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains to be elucidated. Researchers would investigate its interactions with molecular targets, signaling pathways, and cellular processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers would compare this compound’s structure, properties, and activities with other quinoline derivatives. Highlighting its uniqueness would involve assessing its distinct features compared to known analogs.
Properties
Molecular Formula |
C21H21N3O3S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-ethyl-N-(3-methylsulfanylphenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C21H21N3O3S/c1-3-23-19(26)16-9-4-5-10-17(16)24-18(25)11-12-21(23,24)20(27)22-14-7-6-8-15(13-14)28-2/h4-10,13H,3,11-12H2,1-2H3,(H,22,27) |
InChI Key |
CRVDTFHYWQPNPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC(=CC=C4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide](/img/structure/B11010563.png)
![4-methoxy-N-{4-[(5-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B11010568.png)
![2-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11010576.png)

![3-{[(4-Fluorophenyl)sulfonyl]amino}-N-(3-pyridyl)propanamide](/img/structure/B11010595.png)
![6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11010596.png)


![N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11010616.png)
![2-(1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11010619.png)
![6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B11010628.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11010629.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11010633.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-{[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]amino}-2-oxoethyl)acetamide](/img/structure/B11010634.png)
